

# Application Notes and Protocols: Controlled Radical Polymerization of Allyl Acrylate using ATRP

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## Compound of Interest

Compound Name: *Allyl acrylate*

Cat. No.: *B1265458*

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## Introduction

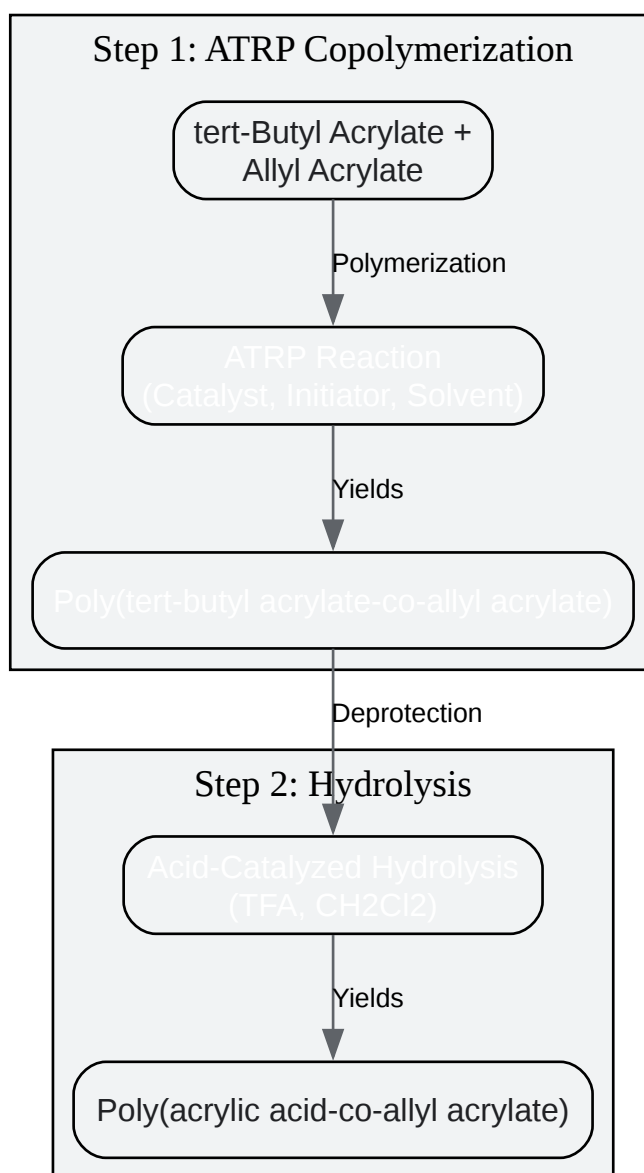
The controlled radical polymerization of functional monomers is a cornerstone of modern polymer chemistry, enabling the synthesis of well-defined macromolecules with tailored architectures and functionalities. **Allyl acrylate**, with its two distinct polymerizable double bonds, presents a unique synthetic challenge. While its acrylate group is amenable to radical polymerization, the high reactivity of the allyl group often leads to uncontrolled cross-linking and gelation, particularly under conventional free radical and atom transfer radical polymerization (ATRP) conditions. Direct ATRP of **allyl acrylate** is often accompanied by cross-linking reactions, even at low temperatures and with low catalyst concentrations, resulting in insoluble products.<sup>[1]</sup>

This document provides a detailed protocol for a successful and controlled polymerization of **allyl acrylate** via a two-step ATRP-based strategy. This method circumvents the challenges of cross-linking by first copolymerizing **allyl acrylate** with tert-butyl acrylate, a protected form of acrylic acid. The resulting linear copolymer, poly(tert-butyl acrylate-co-**allyl acrylate**), can then be selectively deprotected to yield poly(acrylic acid-co-**allyl acrylate**), a water-soluble copolymer with pendant allyl groups amenable to further modification. This approach offers precise control over molecular weight and dispersity while incorporating the versatile functionality of **allyl acrylate** into the polymer backbone.

## Experimental Strategy: A Two-Step Approach

The direct ATRP of **allyl acrylate** is challenging due to the high propensity for cross-linking. To achieve a controlled polymerization and obtain a soluble, functional polymer, a two-step approach is employed:

- ATRP Copolymerization: Tert-butyl acrylate and **allyl acrylate** are copolymerized using ATRP. The use of tert-butyl acrylate as a comonomer allows for a controlled polymerization process, preventing the formation of a cross-linked network.<sup>[2]</sup> This step yields a linear and soluble poly(tert-butyl acrylate-co-**allyl acrylate**) copolymer.
- Hydrolysis: The tert-butyl ester groups of the copolymer are selectively removed through acid-catalyzed hydrolysis. This deprotection step yields the final product, poly(acrylic acid-co-**allyl acrylate**), a hydrophilic copolymer with pendant allyl functionalities.<sup>[3]</sup>



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**Figure 1:** Overall experimental workflow for the synthesis of poly(acrylic acid-co-allyl acrylate).

## Quantitative Data Summary

The following table summarizes the experimental results for the ATRP copolymerization of tert-butyl acrylate (tBuA) and **allyl acrylate** (AA).[3]

Monomer Feed Ratio (tBuA/AA)	Copolymer Composition (tBuA/AA)	Mn ( g/mol )	PDI (Mw/Mn)
95/5	94/6	15,600	1.25
90/10	88/12	17,200	1.30

## Experimental Protocols

### Materials

- tert-Butyl Acrylate (tBuA): Purified by passing through a column of basic alumina to remove the inhibitor.
- **Allyl Acrylate** (AA): Purified by passing through a column of basic alumina.
- Copper(I) Bromide (CuBr): Purified by stirring in glacial acetic acid, followed by washing with ethanol and diethyl ether, and drying under vacuum.
- N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA): Used as received.
- Ethyl 2-bromoisobutyrate (EBiB): Used as received.
- Anisole: Used as received.
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>): Used as received.
- Trifluoroacetic Acid (TFA): Used as received.
- Tetrahydrofuran (THF): Used as received.
- Hexane: Used as received.

### Protocol 1: ATRP of Poly(tert-butyl acrylate-co-allyl acrylate)

This protocol describes the synthesis of a copolymer with a target composition of 90:10 (tBuA:AA).

- **Reaction Setup:** A 100 mL Schlenk flask equipped with a magnetic stir bar is charged with CuBr (0.143 g, 1.0 mmol). The flask is sealed with a rubber septum, and the contents are deoxygenated by three cycles of vacuum and backfilling with nitrogen.
- **Addition of Reagents:** Under a nitrogen atmosphere, anisole (20 mL), PMDETA (0.21 mL, 1.0 mmol), tBuA (11.5 g, 90 mmol), and AA (1.12 g, 10 mmol) are added to the flask via syringe.
- **Degassing:** The reaction mixture is degassed by three freeze-pump-thaw cycles.
- **Initiation:** After the final thaw cycle and backfilling with nitrogen, the initiator, EBiB (0.147 mL, 1.0 mmol), is added via syringe.
- **Polymerization:** The flask is placed in a preheated oil bath at 70 °C and stirred for 4 hours.
- **Termination and Isolation:** The polymerization is terminated by cooling the flask in an ice bath and exposing the reaction mixture to air. The mixture is then diluted with THF (20 mL) and passed through a short column of neutral alumina to remove the copper catalyst. The resulting solution is concentrated by rotary evaporation.
- **Purification:** The concentrated polymer solution is precipitated by dropwise addition into a large excess of cold methanol/water (1:1 v/v). The precipitated polymer is collected by filtration, redissolved in a minimal amount of THF, and reprecipitated into cold methanol/water. The final product is dried under vacuum to a constant weight.

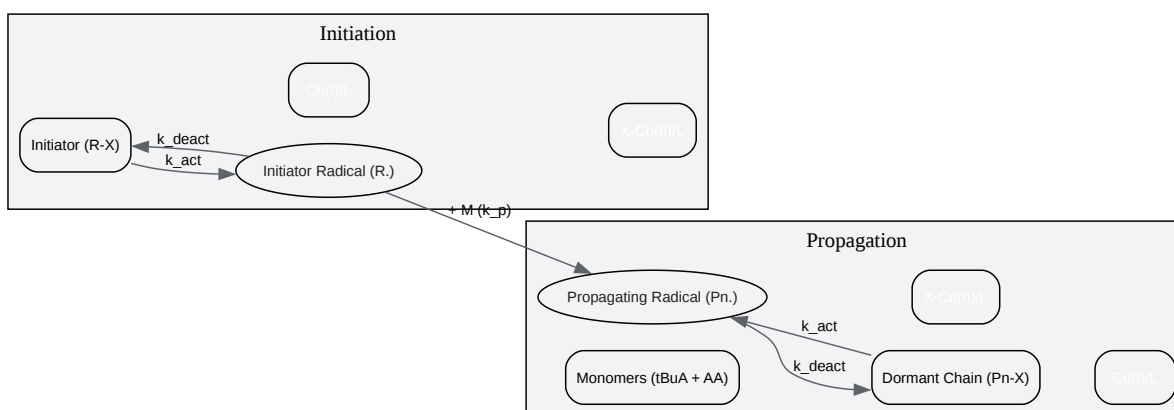
## Protocol 2: Hydrolysis of Poly(tert-butyl acrylate-co-allyl acrylate)

- **Dissolution:** Poly(tert-butyl acrylate-co-allyl acrylate) (5.0 g) is dissolved in dichloromethane (50 mL) in a round-bottom flask.
- **Acid Addition:** Trifluoroacetic acid (10 mL) is added dropwise to the stirred polymer solution at room temperature.<sup>[3]</sup>
- **Reaction:** The reaction mixture is stirred at room temperature for 24 hours. The deprotected copolymer, poly(acrylic acid-co-allyl acrylate), will precipitate from the solution.<sup>[3]</sup>

- Isolation and Purification: The precipitate is collected by filtration. The solid is then redissolved in THF and reprecipitated in hexane.[3] The purified polymer is collected by filtration and dried under vacuum to a constant weight.

## Mechanism of ATRP Copolymerization

The controlled nature of the polymerization is achieved through the reversible activation and deactivation of the growing polymer chains, mediated by the copper catalyst complex.



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**Figure 2:** Simplified mechanism of ATRP for the copolymerization of tert-butyl acrylate and allyl acrylate.

## Conclusion

The two-step strategy involving the ATRP copolymerization of tert-butyl acrylate and **allyl acrylate**, followed by hydrolysis, provides a robust and reliable method for synthesizing well-defined, water-soluble polymers containing pendant allyl groups. This approach successfully overcomes the inherent challenge of cross-linking associated with the direct polymerization of **allyl acrylate**. The resulting functional copolymers are valuable building blocks for a wide

range of applications, including the development of hydrogels, drug delivery systems, and functional coatings, where the presence of reactive allyl groups allows for subsequent cross-linking or bioconjugation. Researchers and professionals in drug development can utilize this protocol to create advanced polymeric materials with controlled architectures and tailored functionalities.

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